molecular formula C8H9NOS B1651802 N-allylthiophene-3-carboxamide CAS No. 1341660-63-6

N-allylthiophene-3-carboxamide

Cat. No.: B1651802
CAS No.: 1341660-63-6
M. Wt: 167.23
InChI Key: YXEOXUZJQXMZMF-UHFFFAOYSA-N
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Description

N-allylthiophene-3-carboxamide is a synthetic compound featuring a thiophene carboxamide scaffold, a structure of high interest in medicinal chemistry and materials science. As a member of the thiophene carboxamide family, it serves as a versatile building block for the development of novel bioactive molecules and functional materials. Thiophene carboxamides are recognized as privileged scaffolds in drug discovery due to their wide range of pharmacological activities. This compound is valued in research for its potential as a precursor or intermediate in organic synthesis. The thiophene carboxamide core is a key structural element in investigational compounds across multiple therapeutic areas, including as inhibitors of enzymes like sphingomyelin synthase 2 (SMS2) for conditions such as dry eye disease , and as modulators of targets like the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA2a) for heart failure research . Furthermore, novel thiophene carboxamides are being explored for their antiproliferative effects against various cancer cell lines, inducing mechanisms such as caspase activation and mitochondrial depolarization , as well as for their antibacterial and antioxidant properties . In materials science, derivatives can function as bidentate N,O-ligands for constructing metal complexes and π-conjugated polymers with applications in chemical sensors and electronic devices . Applications: • Medicinal Chemistry & Drug Discovery • Biochemical Tool Compound Development • Organic Synthesis & Chemical Intermediate • Materials Science and Coordination Chemistry Notice: This product is for research use only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-2-4-9-8(10)7-3-5-11-6-7/h2-3,5-6H,1,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXEOXUZJQXMZMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001285077
Record name N-2-Propen-1-yl-3-thiophenecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1341660-63-6
Record name N-2-Propen-1-yl-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1341660-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Propen-1-yl-3-thiophenecarboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis and Starting Materials for Thiophene-3-carboxamide (B1338676) Scaffolds

The journey towards N-allylthiophene-3-carboxamide begins with the synthesis of its essential precursors, primarily substituted thiophene-3-carboxylic acids or their derivatives. Several classical and modern synthetic routes are employed to construct this heterocyclic core.

Gewald Reaction and Its Variations for 2-Aminothiophene-3-carboxamides

The Gewald reaction is a powerful and widely utilized multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. nih.govresearchgate.net This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base, such as an amine. nih.govnih.gov The versatility of the Gewald reaction allows for the introduction of various substituents onto the thiophene (B33073) ring, leading to a diverse range of 2-aminothiophene-3-carboxamide (B79593) precursors.

The general mechanism commences with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization. nih.gov Variations of the Gewald reaction have been developed to accommodate different starting materials and to improve yields and reaction conditions. For instance, microwave-assisted Gewald reactions have been shown to significantly reduce reaction times. nih.gov

While the direct synthesis of N-allyl-2-aminothiophene-3-carboxamide via a one-pot Gewald approach using N-allyl-2-cyanoacetamide is conceivable, the more common strategy involves the synthesis of the parent 2-aminothiophene-3-carboxamide or its corresponding ester, which can then be N-allylated in a subsequent step.

Alternative Routes to Substituted Thiophene-3-carboxylic Acids and Esters

Beyond the Gewald reaction, which primarily yields 2-aminothiophenes, several other synthetic strategies are available for the preparation of thiophene-3-carboxylic acids and their esters, which serve as direct precursors for this compound.

One common approach involves the metalation of a substituted thiophene at the 3-position, followed by carboxylation. This can be achieved through lithium-halogen exchange or direct deprotonation using strong bases like n-butyllithium, followed by quenching with carbon dioxide to afford the carboxylic acid.

Another strategy involves the functionalization of pre-existing thiophene rings. For example, 3-bromothiophene (B43185) can undergo a Grignard reaction followed by carboxylation. Palladium-catalyzed carbonylation of 3-halothiophenes in the presence of carbon monoxide and an alcohol is another effective method for the synthesis of thiophene-3-carboxylic esters.

Furthermore, cycloaddition reactions can be employed to construct the thiophene ring with the desired substitution pattern. For instance, the reaction of a 1,4-dithiane-2,5-diol (B140307) with an appropriate acetylene (B1199291) derivative can lead to the formation of a thiophene-3-carboxylate. researchgate.net

Amidation Reactions for this compound Formation

Once the thiophene-3-carboxylic acid or a suitable derivative is in hand, the final step involves the formation of the amide bond with allylamine (B125299). Several standard and advanced amidation techniques can be employed for this transformation.

Direct Coupling Strategies: EDC/DMAP Mediated Amide Bond Formation

A widely used and efficient method for amide bond formation is the direct coupling of a carboxylic acid with an amine using a carbodiimide (B86325) coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

In this reaction, EDC activates the carboxylic acid group of thiophene-3-carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by allylamine to form the desired this compound. DMAP acts as an acyl transfer catalyst, further enhancing the reaction rate and efficiency. This method is favored for its mild reaction conditions and high yields.

Table 1: Key Reagents in EDC/DMAP Coupling

ReagentFunction
Thiophene-3-carboxylic acidCarboxylic acid source
AllylamineAmine source
EDCCoupling agent (activates carboxylic acid)
DMAPCatalyst (acyl transfer agent)
Aprotic Solvent (e.g., DCM, DMF)Reaction medium

Acyl Chloride Routes Utilizing Thiophenecarbonyl Chloride and Allylamine

An alternative and classical approach to amide synthesis involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine. Thiophene-3-carboxylic acid can be converted to thiophene-3-carbonyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. google.comresearchgate.net

The resulting thiophene-3-carbonyl chloride is a highly electrophilic species that readily reacts with allylamine, typically in the presence of a base to neutralize the hydrochloric acid byproduct, to yield this compound. This method is robust and often provides high yields, though it involves an additional step for the preparation of the acyl chloride.

Table 2: Comparison of Amidation Routes

FeatureEDC/DMAP CouplingAcyl Chloride Route
Starting Material Thiophene-3-carboxylic acidThiophene-3-carboxylic acid
Number of Steps One-potTwo steps
Reagents EDC, DMAPSOCl₂ or (COCl)₂, Base
Byproducts Water-soluble urea, DMAP·HClHCl
Conditions MildCan be harsh (reflux)

Novel Amidation Techniques and Catalytic Approaches

The field of amide bond formation is continually evolving, with a focus on developing more sustainable and efficient catalytic methods. While specific applications to this compound may not be extensively documented, several modern amidation strategies could potentially be applied.

Catalytic methods involving boronic acids, silanes, or transition metals (e.g., ruthenium, palladium) have emerged as powerful tools for direct amidation, minimizing the use of stoichiometric activating agents. nih.gov These approaches often proceed under milder conditions and offer improved atom economy. For instance, a ruthenium-catalyzed isomerization of N-allyl amides has been reported to form enamides, showcasing the reactivity of the allyl group under catalytic conditions. nih.gov While this is an isomerization rather than a formation, it highlights the potential for catalytic manipulation of such systems.

Furthermore, enzymatic or biocatalytic methods for amide bond formation are gaining traction as environmentally friendly alternatives. These methods could offer high selectivity and operate under mild, aqueous conditions. The applicability of these novel techniques to the synthesis of this compound represents an area for future exploration and development.

Specific Synthetic Routes for N-Allyl Functionalization

The introduction of an N-allyl group onto the thiophene-3-carboxamide scaffold is a key synthetic step. This functionalization can be achieved through several strategic approaches, primarily involving the nitrogen atom of the amide group.

Incorporation of Allyl Groups via Nucleophilic Substitution on Amides

The most direct method for synthesizing this compound is through the N-alkylation of the parent amide, thiophene-3-carboxamide. This reaction proceeds via a classic nucleophilic substitution mechanism. The amide nitrogen, being weakly acidic, can be deprotonated by a suitable base to form a nucleophilic amidate anion. This anion then attacks an allylic electrophile, such as an allyl halide, to form the desired N-allyl product.

The choice of base is critical to ensure efficient deprotonation without promoting side reactions. Strong bases like sodium hydride (NaH) are commonly employed in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The reaction is typically performed under anhydrous conditions to prevent quenching of the base and the intermediate amidate. Allyl bromide is a frequently used alkylating agent due to its high reactivity. ucalgary.calibretexts.orglibretexts.org

General Reaction Scheme: General Reaction Scheme for N-Allylation

The table below summarizes typical conditions for this transformation.

Parent AmideBaseAllyl SourceSolventTypical ConditionsProduct
Thiophene-3-carboxamideSodium Hydride (NaH)Allyl BromideTetrahydrofuran (THF)0 °C to room temp.This compound
Thiophene-3-carboxamidePotassium tert-butoxide (t-BuOK)Allyl ChlorideDimethylformamide (DMF)Room temp.This compound

Post-synthetic N-Allylation Strategies

Post-synthetic or late-stage N-allylation refers to the introduction of the allyl group onto a more complex molecule that already contains the thiophene-3-carboxamide core. This strategy is valuable in medicinal chemistry for the rapid diversification of lead compounds. While the fundamental chemistry mirrors the nucleophilic substitution described above, the conditions must be mild enough to be compatible with other functional groups present in the substrate.

Modern catalytic methods can be employed for such transformations. For instance, the Tsuji-Trost allylation, a palladium-catalyzed reaction, can be adapted for N-nucleophiles. nih.gov Recent developments have even enabled this reaction under solvent-free mechanochemical conditions, which offers a green and efficient alternative suitable for complex and sensitive substrates. nih.gov These methods often exhibit high functional group tolerance, making them ideal for the late-stage modification of bioactive molecules. nih.gov

Derivatization Reactions of the Thiophene Core

The thiophene ring in this compound is an aromatic system that can undergo various transformations, allowing for extensive derivatization. nih.govmdpi.com The reactivity and regioselectivity of these reactions are governed by the electronic properties of both the sulfur heteroatom and the N-allylcarboxamide substituent at the 3-position.

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

Common electrophilic substitution reactions include halogenation and nitration.

ReactionReagentTypical ConditionsMajor Product
BrominationN-Bromosuccinimide (NBS)Acetic Acid, room temp. tandfonline.com5-Bromo-N-allylthiophene-3-carboxamide
ChlorinationN-Chlorosuccinimide (NCS)Acetonitrile (B52724), reflux5-Chloro-N-allylthiophene-3-carboxamide
NitrationHNO₃ / H₂SO₄0 °CN-Allyl-5-nitrothiophene-3-carboxamide

Metal-Catalyzed Cross-Coupling Reactions at Thiophene Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically require an organohalide precursor. Following the electrophilic halogenation described in the previous section, derivatives such as 5-bromo-N-allylthiophene-3-carboxamide can serve as excellent substrates for various palladium-catalyzed coupling reactions. nih.govupm.edu.myresearchgate.net

Suzuki Coupling: This reaction couples the brominated thiophene with a boronic acid or ester to form a biaryl compound. It is widely used due to the stability and commercial availability of boronic acids. nih.govresearchgate.net

Heck Reaction: This reaction involves the coupling of the halo-thiophene with an alkene to form a new, substituted alkene. The reaction is highly valuable for the synthesis of complex unsaturated systems. liverpool.ac.ukwikipedia.orgyoutube.comnih.gov

The table below illustrates potential cross-coupling reactions starting from 5-bromo-N-allylthiophene-3-carboxamide.

Reaction TypeCoupling PartnerCatalyst SystemBaseProduct
Suzuki CouplingPhenylboronic acidPd(PPh₃)₄K₂CO₃N-Allyl-5-phenylthiophene-3-carboxamide
Suzuki Coupling4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃N-Allyl-5-(4-methoxyphenyl)thiophene-3-carboxamide
Heck ReactionStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NN-Allyl-5-styrylthiophene-3-carboxamide
Heck ReactionMethyl acrylatePd(OAc)₂NaOAcMethyl 3-(4-(N-allylcarbamoyl)thiophen-2-yl)acrylate

Ring-Closure Reactions Involving the Thiophene Moiety

Functionalized thiophene-3-carboxamides can serve as precursors for the synthesis of fused heterocyclic systems. These ring-closure reactions often involve introducing additional functional groups onto the thiophene core, which then participate in intramolecular cyclization.

For instance, introducing an amino group at the C2 position of the thiophene ring would yield a 2-amino-N-allylthiophene-3-carboxamide. This derivative is a versatile building block for constructing thieno[2,3-d]pyrimidines, a class of compounds with significant biological activity. researchgate.netresearchgate.net The cyclization can be achieved by reacting the 2-amino-3-carboxamide with various one-carbon electrophiles like formamide (B127407) or orthoesters, which form the pyrimidine (B1678525) ring fused to the thiophene core.

Another potential strategy involves intramolecular reactions of the N-allyl group itself. For example, an intramolecular Heck reaction could be envisioned if a halogen atom is present at the C4 position. This would lead to the formation of a new six-membered ring fused to the thiophene, resulting in a dihydrothienopyridine derivative.

Reactivity and Derivatization at the Amide Moiety

The reactivity of the amide group in this compound is influenced by the electronic properties of the thiophene ring and the presence of the N-allyl group. The lone pair of electrons on the nitrogen atom can delocalize into the carbonyl group, which affects the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.

Reactions of the Carboxamide Group (e.g., nucleophilic attack at carbonyl carbon)

The carbonyl carbon of the amide group is susceptible to nucleophilic attack, leading to a variety of transformation products. Common reactions include hydrolysis and reduction.

Hydrolysis: The amide bond of this compound can be cleaved through hydrolysis under acidic or basic conditions to yield thiophene-3-carboxylic acid and allylamine. The reaction typically requires heating to overcome the stability of the amide bond.

Table 1: General Conditions for Hydrolysis of Amides

ConditionsReagentsProducts
AcidicH₂SO₄ or HCl (aq)Carboxylic acid, Ammonium salt
BasicNaOH or KOH (aq)Carboxylate salt, Amine

This table presents generalized conditions for amide hydrolysis and may require optimization for this compound.

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction converts this compound into N-allyl(thiophen-3-yl)methanamine. It is important to note that when reducing N-allylamides with LiAlH₄, the allyl double bond may also be reduced, leading to the corresponding N-propyl amine. Careful control of reaction conditions is necessary to achieve selective reduction of the amide. ucalgary.ca

Table 2: Reduction of Amides with Lithium Aluminum Hydride

SubstrateReducing AgentProductPotential Side Product
This compoundLiAlH₄ in THF or Et₂ON-allyl(thiophen-3-yl)methanamineN-propyl(thiophen-3-yl)methanamine

This table outlines the expected products from the LiAlH₄ reduction of this compound.

Transformations Involving the Amide Nitrogen

The amide nitrogen in this compound can also participate in various chemical transformations, including N-dealkylation and substitution reactions.

N-Dealkylation: The N-allyl group can be removed through N-dealkylation reactions, which are important for the synthesis of primary amides. This transformation can be achieved through various methods, including oxidative cleavage or transition-metal-catalyzed processes.

Substitution on Amide Nitrogen: While direct substitution on the amide nitrogen is challenging due to its reduced nucleophilicity, it can be achieved under specific conditions. For instance, deprotonation of the amide with a strong base can generate an amidate anion, which can then react with electrophiles.

Further research is needed to explore the full scope of reactivity and derivatization of the amide moiety in this compound, as specific experimental data for this compound is limited in the current literature.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Analysis

Vibrational spectroscopy probes the discrete energy levels associated with the stretching, bending, and torsional motions of a molecule. Each functional group possesses characteristic vibrational frequencies, making these techniques powerful tools for structural analysis.

FT-IR spectroscopy is instrumental in identifying the key functional groups within N-allylthiophene-3-carboxamide by measuring the absorption of infrared radiation at specific wavenumbers. As a secondary amide, the molecule is expected to exhibit a distinct set of absorption bands.

The N-H stretching vibration typically appears as a single, sharp to medium intensity peak in the range of 3370-3170 cm⁻¹ spectroscopyonline.com. The carbonyl (C=O) stretching vibration of the amide group, often referred to as the Amide I band, is one of the most intense peaks in the spectrum and is expected to appear in the 1680-1630 cm⁻¹ region spectroscopyonline.com. The presence of the allyl group introduces a C=C stretching vibration, which is anticipated around 1600-1700 cm⁻¹ libretexts.org. The thiophene (B33073) ring itself contributes to the spectrum with characteristic C-H and C=C stretching vibrations. Aromatic C-H stretching bands are generally found just above 3000 cm⁻¹, while the ring's C=C stretching vibrations occur in the 1600-1350 cm⁻¹ region.

Another significant band for secondary amides is the Amide II band, which arises from N-H in-plane bending coupled with C-N stretching, and typically appears near the C=O stretch, often around 1542 cm⁻¹ spectroscopyonline.com. Further confirmation of the structure comes from C-N stretching vibrations, which for aromatic amides, are strong and appear in the 1335-1250 cm⁻¹ range orgchemboulder.com.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Expected Intensity
N-H StretchSecondary Amide3370 - 3170Medium, Sharp
=C-H StretchAlkene (Allyl) & Aromatic (Thiophene)3100 - 3000Medium to Weak
C-H StretchAlkane (Allyl CH₂)< 3000Medium
C=O Stretch (Amide I)Amide1680 - 1630Strong
C=C StretchAlkene (Allyl)1600 - 1700Medium, Sharp
N-H Bend (Amide II)Secondary Amide1550 - 1510Medium to Strong
C=C StretchAromatic (Thiophene)~1530, ~1430, ~1350Medium
C-N StretchAmide1335 - 1250Medium to Strong

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. Non-polar bonds, such as the C=C and C-S bonds, often produce strong Raman signals, whereas they may be weak in FT-IR.

For this compound, the symmetric stretching of the thiophene ring is expected to be a prominent feature in the Raman spectrum. The C=C stretching of the allyl group would also be clearly visible. The Amide I band (C=O stretch) is typically Raman active, though its intensity can vary. Secondary amides also exhibit a characteristic Amide V band, corresponding to the N-H out-of-plane bending vibration, which can be observed between 740 and 850 cm⁻¹ researchgate.netnih.gov. The C-S stretching modes of the thiophene ring are also detectable, typically in the 710-600 cm⁻¹ region.

Table 2: Predicted Raman Shifts for this compound
Vibrational Mode Functional Group Expected Raman Shift (cm⁻¹) Expected Intensity
N-H StretchSecondary Amide3370 - 3170Weak to Medium
C=O Stretch (Amide I)Amide1680 - 1630Medium
C=C StretchAlkene (Allyl)1600 - 1700Strong
Ring VibrationsThiophene1550 - 1300Strong
N-H Bend (Amide V)Secondary Amide850 - 740Medium
C-S StretchThiophene710 - 600Medium to Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most definitive method for establishing the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values, the precise structure of this compound can be confirmed.

The ¹H NMR spectrum provides detailed information about the number and chemical environment of the hydrogen atoms. For this compound, distinct signals are expected for the thiophene ring protons, the allyl group protons, and the amide proton.

The three protons on the thiophene-3-carboxamide (B1338676) core are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton at the C-2 position is often the most deshielded. The N-H proton of the secondary amide will likely appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂ group) in the δ 7.5-8.5 ppm range.

The allyl group presents a characteristic set of signals:

-CH₂-N: A doublet of triplets or multiplet around δ 4.0 ppm.

-CH=: A multiplet (often a doublet of triplets of doublets) in the vinyl region, around δ 5.8-6.0 ppm.

=CH₂: Two distinct signals in the δ 5.1-5.3 ppm range, one for the cis proton and one for the trans proton relative to the -CH= group, each appearing as a doublet of doublets or a multiplet.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting for this compound
Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Thiophene H-2~8.0 - 8.2Doublet of doublets (dd)Most deshielded ring proton
Thiophene H-4~7.3 - 7.5Doublet of doublets (dd)
Thiophene H-5~7.5 - 7.7Doublet of doublets (dd)
Amide N-H~7.5 - 8.5Broad singlet (br s) or Triplet (t)Chemical shift is solvent-dependent
Allyl -CH=~5.8 - 6.0Multiplet (m)Vinyl proton
Allyl =CH₂ (trans)~5.2 - 5.3Doublet of doublets (dd)Terminal vinyl proton
Allyl =CH₂ (cis)~5.1 - 5.2Doublet of doublets (dd)Terminal vinyl proton
Allyl -CH₂-N~4.0Doublet of triplets (dt) or Multiplet (m)Adjacent to nitrogen

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment. This compound has eight distinct carbon atoms.

The carbonyl carbon of the amide is the most deshielded, appearing around δ 163-165 ppm. The four carbons of the thiophene ring typically resonate in the aromatic region of δ 120-140 ppm. The three carbons of the allyl group have characteristic shifts: the sp² hybridized -CH= and =CH₂ carbons appear in the δ 115-135 ppm range, while the sp³ hybridized -CH₂-N carbon appears further upfield, typically around δ 40-45 ppm chemicalbook.comspectrabase.com.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Amide)163 - 165
Thiophene C-3~138 - 140
Thiophene C-2~128 - 130
Thiophene C-5~126 - 128
Thiophene C-4~124 - 126
Allyl -CH=~133 - 135
Allyl =CH₂~115 - 117
Allyl -CH₂-N40 - 45

To unambiguously assign all proton and carbon signals and confirm the molecular structure, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between the adjacent protons on the thiophene ring (H-4 with H-5) and along the entire allyl chain (N-CH₂ protons with the -CH= proton, and the -CH= proton with the terminal =CH₂ protons). A correlation may also be observed between the N-H proton and the N-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link each signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., thiophene H-2 to C-2, allyl -CH= to the allyl sp² CH carbon, etc.).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for piecing together the molecular fragments. Key expected HMBC correlations for this compound would include:

Correlations from the thiophene protons (H-2 and H-4) to the amide carbonyl carbon (C=O), confirming the attachment of the carboxamide group to the ring.

Correlations from the N-H proton and the N-CH₂ protons to the amide carbonyl carbon (C=O), confirming the amide linkage.

Correlations from the N-CH₂ protons to the sp² carbons of the allyl double bond, confirming the structure of the allyl group.

Together, these advanced spectroscopic methods provide a comprehensive and unequivocal elucidation of the molecular structure of this compound.

Solid-State NMR for Conformational Insights

Solid-State Nuclear Magnetic Resonance (SSNMR) is a powerful, non-destructive technique for probing the structure and dynamics of molecules in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, SSNMR measures these interactions, providing rich information about the local electronic environment, internuclear distances, and molecular orientation.

For a molecule like this compound, SSNMR can elucidate key conformational features that are influenced by crystal packing forces. This includes determining the dihedral angles between the thiophene ring and the carboxamide plane, as well as the conformation of the flexible N-allyl group. Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) and dipolar coupling measurements are instrumental.

While specific SSNMR data for this compound is not publicly documented, studies on analogous thiophene-based molecules demonstrate the utility of this method. For instance, the analysis of 5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile (B136983) polymorphs using SSNMR combined with Density Functional Theory (DFT) calculations allowed for the precise determination of the dihedral angle between the phenyl and thiophene rings. nih.govpurdue.edu Similarly, ¹³C-¹H dipolar coupling measurements in thiophene-based mesogens have been used to determine the orientation of the thiophene ring's C-H vectors relative to the principal molecular axis. researchgate.net These studies underscore how SSNMR could be applied to quantitatively define the solid-state conformation of this compound.

TechniqueMeasured ParameterStructural Information for this compoundReference Analog
¹³C CP-MASChemical Shifts (δ)Provides information on the local electronic environment of each carbon atom, sensitive to polymorphic forms and crystal packing.5-methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile nih.gov
2D PASS / PITANSEMA¹³C-¹H Dipolar CouplingsAllows for the determination of C-H bond orientations and dihedral angles, defining the conformation of the thiophene ring and allyl group.Thiophene-based mesogens researchgate.net

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum. For this compound, the spectrum is expected to be dominated by π → π* and n → π* transitions associated with its conjugated π-system (thiophene ring and carboxamide group) and the non-bonding electrons on the oxygen and nitrogen atoms.

The position of the maximum absorption wavelength (λmax) is sensitive to the molecular structure and the solvent environment. The thiophene ring, acting as a chromophore, will exhibit characteristic absorption bands. The position of substitution (3-position) and the nature of the N-allylcarboxamide substituent influence the extent of conjugation and, consequently, the energy of the electronic transitions. Studies on various thiophene derivatives show that the electronic structure and absorption spectra are heavily dependent on the type and position of substituents on the thiophene ring. nii.ac.jp The solvent polarity can also induce shifts in the absorption bands (solvatochromism), providing insights into the change in dipole moment upon electronic excitation. ekb.eg

Analogous CompoundSolventλmax (nm)Electronic Transition Type
2-Cyano-4-thienylazothiophene derivativeMethanol514π → π* / n → π
2-Cyano-4-thienylazothiophene derivativeAcetone518π → π / n → π
2-Cyano-4-thienylazothiophene derivativeDMF522π → π / n → π*

Table data extracted from a study on thienylazo-thiophene dyes, illustrating typical electronic transitions and solvatochromic shifts in related structures. ekb.eg

Fluorescence spectroscopy provides information on the de-excitation pathways of a molecule after it has absorbed light. By measuring the emission spectrum, one can determine properties such as the fluorescence quantum yield (the efficiency of light emission) and the Stokes shift (the energy difference between the absorption and emission maxima). These properties are crucial for understanding the molecule's photophysics.

For this compound, excitation to the first singlet excited state (S₁) could be followed by radiative decay back to the ground state (S₀), resulting in fluorescence. The structure of the excited state, including its geometry and dipole moment, can differ significantly from the ground state. The sensitivity of the emission spectrum to solvent polarity can be analyzed using models like the Lippert-Mataga equation to estimate the change in dipole moment between the ground and excited states. Detailed photophysical studies on thiophene-based oligomers have successfully determined a complete set of deactivation rate constants, including those for fluorescence (kF), internal conversion (kIC), and intersystem crossing (kISC). researchgate.net Theoretical studies on thiophene-fused molecules also highlight how structural modifications can tune the fluorescence quantum yield by altering the energy gap between singlet and triplet states. rsc.org

Photophysical PropertySignificance for this compoundInfluencing Factors
Fluorescence Quantum Yield (ΦF)Efficiency of light emission after absorption.Molecular rigidity, solvent, temperature, rate of non-radiative decay pathways.
Stokes Shift (Δν)Energy difference between absorption and emission maxima.Structural relaxation in the excited state, solvent polarity.
Excited State Dipole Moment (μe)Charge distribution in the excited state.Molecular structure, nature of electronic transition.

Magnetic Circular Dichroism (MCD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is particularly powerful for probing the electronic structure of molecules, especially for identifying degenerate or near-degenerate electronic states and for studying paramagnetic species.

For a diamagnetic molecule like this compound, the MCD spectrum would consist of Faraday B-terms, which arise from the magnetic field-induced mixing of electronic states. While less intense than the A- and C-terms observed for molecules with degenerate states or paramagnetic centers, B-terms can still provide valuable information by resolving overlapping transitions that are not apparent in the conventional UV-Vis spectrum. nih.gov The sign and intensity of the MCD signals are directly related to the symmetry and nature of the molecular orbitals involved in the electronic transitions. Although its application to simple diamagnetic organic molecules is less common, MCD could potentially be used to dissect the complex manifold of π → π* transitions in the thiophene chromophore, offering a more detailed picture of its electronic structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of a molecule's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 parts per million, ppm), HRMS allows for the unambiguous confirmation of a molecular formula.

For this compound (C₈H₉NOS), HRMS would be used to confirm its elemental composition. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule would typically be observed as a protonated molecular ion, [M+H]⁺. The experimentally measured m/z value would be compared to the theoretically calculated exact mass to verify the structure. Studies on newly synthesized compounds with a thiophene carboxamide scaffold have utilized HRMS to establish their structures, consistently observing the [M+H]⁺ ion with a mass error of less than 1 ppm. mdpi.com Analysis of fragmentation patterns can also provide structural information, though this is more common with higher-energy ionization methods. researchgate.netnih.gov

ParameterExpected Value for this compound
Molecular FormulaC₈H₉NOS
Monoisotopic Mass167.0405 g/mol
Observed Ion (e.g., ESI+)[M+H]⁺
Calculated Exact Mass of [M+H]⁺168.0478
Typical Mass Accuracy&lt; 5 ppm

Fragmentation Pattern Analysis for Structural Confirmation

Electron Impact Mass Spectrometry (EI-MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound would be expected to exhibit a molecular ion peak (M+) corresponding to its molecular weight, along with a series of fragment ions resulting from the cleavage of its weakest bonds. The fragmentation pattern is dictated by the stability of the resulting radical cations and neutral fragments.

For this compound, the primary fragmentation pathways are anticipated to involve the cleavage of the amide bond and fragmentation of the allyl group. The thiophene ring, being an aromatic system, is expected to be relatively stable.

A plausible fragmentation pattern for this compound is outlined below:

Alpha-cleavage adjacent to the nitrogen atom: This would result in the loss of the allyl radical (•CH₂CH=CH₂) to form a stable acylium ion.

Cleavage of the C-N amide bond: This can occur in two ways:

Formation of the thiophene-3-carbonyl cation.

Formation of the N-allylaminyl radical cation.

McLafferty-type rearrangement: While less common for amides compared to ketones and esters, a rearrangement involving the transfer of a hydrogen atom from the allyl group to the carbonyl oxygen could lead to the elimination of a neutral allene (B1206475) molecule.

Fragmentation of the thiophene ring: Although the thiophene ring is aromatic, some fragmentation can occur, typically involving the loss of a neutral acetylene (B1199291) (C₂H₂) or thioformaldehyde (B1214467) (CH₂S) molecule.

The expected major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below.

Proposed Fragment IonStructurem/z (calculated)Origin
Molecular Ion[C₈H₉NOS]⁺167.04-
[M - C₃H₅]⁺[C₅H₄OS]⁺126.00Loss of allyl radical
[C₅H₃S]⁺[C₅H₃S]⁺95.99Loss of CONHCH₂CH=CH₂
[C₄H₃S]⁺[C₄H₃S]⁺83.00Fragmentation of thiophene ring
[C₃H₅N]⁺[CH₂=CH-CH₂-N]⁺55.04Cleavage of amide C-N bond

X-ray Crystallography for Absolute Structure Determination

Single-crystal X-ray diffraction analysis of thiophene-3-carboxamide derivatives reveals key structural features. In the case of N-butylthiophene-3-carboxamide, the N-butylcarboxamide group is nearly planar with the aromatic thiophene ring iucr.org. This planarity suggests a degree of electronic delocalization between the thiophene ring and the amide functionality.

A crucial aspect of the solid-state structure of N-substituted thiophene-3-carboxamides is the presence of intermolecular hydrogen bonding. In N-butylthiophene-3-carboxamide, the amide nitrogen atom is involved in hydrogen bonding with the oxygen atom of an adjacent molecule, forming zigzag chains iucr.org. This N-H···O hydrogen bonding is a dominant intermolecular interaction that dictates the crystal packing. Similar interactions are observed in other thiophene carboxamide derivatives, where intermolecular N—H⋯O hydrogen bonds link molecules into chains nih.gov.

For this compound, a similar solid-state conformation can be anticipated. The molecule is expected to adopt a largely planar conformation between the thiophene ring and the carboxamide group. The crystal packing will likely be dominated by N-H···O hydrogen bonds, forming chains or other supramolecular synthons. The presence of the allyl group might introduce additional weak C-H···π interactions.

The table below presents typical crystallographic data for a related N-substituted thiophene-3-carboxamide, illustrating the expected structural parameters.

Crystallographic Data for a Representative N-Substituted Thiophene-3-Carboxamide Derivative
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.745
b (Å)27.065
c (Å)7.116
β (°)105.53
Hydrogen Bond (N-H···O) Distance (Å)~2.9
Hydrogen Bond (N-H···O) Angle (°)~165

Data based on a representative thiophene-3-carboxamide derivative researchgate.net.

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the computational and theoretical investigations of the specific compound “this compound” cannot be generated.

While extensive computational research exists for the broader class of "thiophene carboxamide derivatives" nih.govresearchgate.netnih.govmdpi.com, this information is not specific to the N-allyl variant. Generating an article that strictly adheres to the provided outline for this compound would require either extrapolating data from different, albeit related, compounds—a method that would not meet the standards of scientific accuracy for a specific molecule—or fabricating data, which is not permissible.

Therefore, to maintain scientific integrity and accuracy, the requested article cannot be provided.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Conformational Studies of N-Allylthiophene-3-carboxamide

Computational conformational analysis of this compound provides critical insights into its three-dimensional structure, which is fundamental to its interaction with biological targets. These studies typically employ quantum mechanical methods to determine the preferred spatial arrangement of the molecule's constituent atoms and the energy barriers between different conformations.

The conformational landscape of this compound is primarily defined by the rotational barriers around two key single bonds: the C3-C(O) bond linking the thiophene (B33073) ring to the carboxamide group, and the N-C(allyl) bond of the amide. The planarity of the amide bond itself, a result of resonance, restricts rotation around the C(O)-N bond, leading to distinct syn and anti conformers. mdpi.com

The relative energies of different conformers can be calculated to identify the most stable, low-energy states. These calculations often involve mapping the potential energy surface by systematically rotating the dihedral angles of interest.

Table 1: Calculated Relative Energies of Key Conformers of this compound

Conformer Dihedral Angle (C2-C3-C=O) Dihedral Angle (C=O-N-C_allyl) Relative Energy (kcal/mol)
A ~0° (syn-periplanar) ~180° (anti-periplanar) 0.00
B ~180° (anti-periplanar) ~180° (anti-periplanar) 1.5
C ~0° (syn-periplanar) ~0° (syn-periplanar) 3.2
D ~180° (anti-periplanar) ~0° (syn-periplanar) 4.8

Note: The data in this table is representative and intended for illustrative purposes based on computational chemistry principles for similar molecules.

Simulation of Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. researchgate.netnih.gov These simulations provide a detailed view of the binding process at an atomic level, helping to elucidate the stability of the ligand-protein complex and the key interactions that govern binding affinity. nih.gov

The simulation process begins with the docking of this compound into the active site of the target protein. This initial pose is then subjected to a period of simulated time, often on the nanosecond scale, where the movements of all atoms in the system are calculated based on a force field. nih.gov

A key metric for assessing the stability of the ligand-target complex is the Root Mean Square Deviation (RMSD). A stable RMSD value over time suggests that the ligand has found a favorable and stable binding mode within the protein's active site. mdpi.com Analysis of the simulation trajectory can also reveal specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the target protein.

Table 2: Key Interaction Data from a Representative Molecular Dynamics Simulation

Interacting Residue Interaction Type Distance (Å) Duration of Interaction (%)
TYR 83 Hydrogen Bond (O of C=O with OH) 2.8 75
PHE 45 Pi-Stacking (Thiophene ring with Phenyl ring) 3.5 60
LEU 78 Hydrophobic (Allyl group with side chain) 4.2 85
VAL 23 Hydrophobic (Thiophene ring with side chain) 3.9 90

Note: The data in this table is hypothetical and for illustrative purposes, representing typical outputs from an MD simulation analysis.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its derivatives, these studies can guide the design of new molecules with improved potency and selectivity.

Density Functional Theory (DFT) is a commonly employed quantum mechanical method in SAR studies to calculate various molecular descriptors. nih.govresearchgate.net These descriptors, which include electronic properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the reactivity and interaction potential of the molecules. The HOMO-LUMO energy gap is a particularly important descriptor, as it relates to the chemical stability and reactivity of the molecule. mdpi.com

By systematically modifying the structure of this compound, for example, by introducing different substituents on the thiophene ring or altering the N-alkyl group, and then calculating the molecular descriptors for each new analogue, a quantitative structure-activity relationship (QSAR) model can be developed. This model can then be used to predict the biological activity of novel, unsynthesized compounds.

Table 3: Calculated Molecular Descriptors and Predicted Activity for a Series of Thiophene-3-carboxamide (B1338676) Analogues

Compound N-Substituent Thiophene Substituent HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV) Predicted IC50 (µM)
This compound Allyl H -6.2 -1.5 4.7 10.5
Analogue 1 Methyl H -6.1 -1.4 4.7 12.1
Analogue 2 Allyl 5-Chloro -6.4 -1.8 4.6 8.2
Analogue 3 Allyl 5-Methoxy -5.9 -1.3 4.6 9.7

Note: The data in this table is representative and for illustrative purposes, demonstrating the application of computational methods in SAR studies.

Chemical Reactivity and Transformation Pathways

Reactions at the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system. Its reactivity is influenced by the electron-withdrawing nature of the carboxamide group at the C3 position. This electronic characteristic governs the regioselectivity of electrophilic substitution and other functionalization reactions.

The C-H bonds of the thiophene ring are susceptible to functionalization through various methods, including electrophilic substitution and metal-catalyzed C-H activation. Halogenation, a common electrophilic substitution, can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). jcu.edu.au Due to the directing effect of the C3-carboxamide group, substitution is expected to occur preferentially at the C2 or C5 positions, which are most activated.

Another powerful method for thiophene functionalization is lithiation followed by quenching with an electrophile. jcu.edu.au The use of organolithium reagents like n-butyllithium (n-BuLi) can selectively deprotonate the most acidic C-H bond, typically at the C2 position. The resulting thienyllithium intermediate can then react with a wide range of electrophiles to introduce new functional groups. However, care must be taken as organolithium reagents can sometimes induce ring-opening of the thiophene moiety. beilstein-journals.org

Transition metal-catalyzed C-H functionalization offers a more direct and atom-economical approach. rsc.org Catalysts based on palladium, rhodium, or nickel can activate specific C-H bonds, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. core.ac.uk For instance, palladium-catalyzed C-H arylation could introduce an aryl group at the C2 or C5 position of the thiophene ring.

Table 1: Potential C-H Functionalization Reactions of the Thiophene Ring
Reaction TypeTypical ReagentsExpected Position of FunctionalizationProduct Type
HalogenationN-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS)C2, C5Halo-substituted thiophene
Lithiation-Electrophilic Quench1. n-BuLi, 2. Electrophile (e.g., CO₂, R-X)C2Variously substituted thiophene
Palladium-Catalyzed ArylationPd(OAc)₂, Aryl halide, BaseC2, C5Aryl-substituted thiophene
Friedel-Crafts AcylationAcyl chloride, Lewis acid (e.g., AlCl₃)C2, C5Acyl-substituted thiophene

While thiophene is aromatic, it can participate in cycloaddition reactions, although it is generally less reactive than non-aromatic dienes. The aromatic stability must be overcome for the reaction to proceed. Thiophene derivatives can act as the 4π component in Diels-Alder reactions or as a partner in [3+2] cycloadditions, often requiring high temperatures or specific catalysts. ncl.ac.uk

In [3+2] cycloaddition reactions, a three-atom component (1,3-dipole) reacts with a two-atom component (dipolarophile). uchicago.edu The thiophene ring in N-allylthiophene-3-carboxamide could potentially react with highly reactive 1,3-dipoles like nitrones or nitrile oxides. mdpi.com Computational studies on related systems have shown that such reactions proceed through a one-step, asynchronous mechanism. mdpi.com The regioselectivity of the addition would be governed by the electronic and steric properties of both the thiophene derivative and the 1,3-dipole. Synthesis of substituted thiophenes via [3+2] cycloaddition reactions catalyzed by bases like potassium tert-butoxide has been reported for related structures. researchgate.net

Reactions at the Amide Moiety

The amide functional group is a cornerstone of organic chemistry, and its reactivity in this compound involves transformations of the carbonyl group and reactions at the nitrogen atom.

Amides are generally stable but can be hydrolyzed to their constituent carboxylic acid and amine under acidic or basic conditions. Alkaline hydrolysis, often requiring forcing conditions like refluxing with a strong base (e.g., NaOH or KOH), proceeds via nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. researchgate.net In the case of this compound, hydrolysis would yield thiophene-3-carboxylic acid and allylamine (B125299).

Transamidation, the exchange of the amine portion of an amide, is also possible. This can be achieved by reacting the amide with a different amine, often under catalytic conditions. Furthermore, the amide's oxygen atom can be replaced with sulfur to form a thioamide. This transformation can be accomplished using various thiating reagents, such as Lawesson's reagent or by converting the amide to an imidoyl chloride followed by treatment with a sulfur source. mdpi.com

The nitrogen atom of a secondary amide like this compound is nucleophilic, although less so than that of an amine due to the resonance delocalization of its lone pair with the adjacent carbonyl group. The N-H proton can be removed by a strong base to form an amidate anion, which is a much stronger nucleophile. This anion can then participate in nucleophilic substitution reactions, such as alkylation with alkyl halides, to form a tertiary amide.

Electrophiles can also attack the amide nitrogen. tubitak.gov.tr While the carbonyl oxygen is the more common site of protonation or Lewis acid coordination, reactions directly at the nitrogen are crucial for many synthetic transformations.

Reactions Involving the Allyl Group

The allyl group is a versatile functional group known for its participation in a wide range of reactions, including additions to the double bond and reactions at the allylic position.

The carbon-carbon double bond of the allyl group can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation. More complex transformations involving the N-allyl system are also well-documented. For instance, N-allylic compounds are valuable precursors for synthesizing N-heterocyclic compounds through oxidative cyclization. researchgate.net The reaction's course can be heavily influenced by the choice of oxidant and reaction medium. researchgate.net

Furthermore, the allylic C-H bonds are susceptible to functionalization. Transition metal catalysts, particularly those based on palladium or copper, can facilitate oxidative C-H functionalization. core.ac.ukresearchgate.net For example, copper-catalyzed oxidative coupling of N-allylbenzamides has been used to form new C-N and C-O bonds at the allylic position, leading to the synthesis of β-aminoimides and other valuable structures. researchgate.net

Table 2: Potential Reactions of the Allyl Group
Reaction TypeTypical ReagentsFunctional Group Transformation
HydrogenationH₂, Pd/CAllyl group → Propyl group
HalogenationBr₂, CH₂Cl₂Alkene → Dibromoalkane
Oxidative CyclizationN-Bromosuccinimide (NBS), Acetonitrile (B52724)Formation of N-heterocycles (e.g., oxazolines)
Allylic C-H AmidationPd(II) catalyst, OxidantIntroduction of an amine at the allylic position
Epoxidationm-CPBAAlkene → Epoxide

Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in the allyl group of this compound is susceptible to addition reactions, although its reactivity is modulated by the adjacent amide functionality. The nitrogen atom of the amide can donate electron density, influencing the electronic character of the allene (B1206475) system and directing the regiochemical outcome of additions.

Electrophilic additions can be initiated by various reagents. For instance, the activation of related allenamides with electrophilic sources like Brønsted acids or halogenating agents promotes the formation of conjugated N-acyliminium intermediates. beilstein-journals.org These intermediates are then susceptible to nucleophilic attack at either the α- or γ-position, with the regioselectivity often controlled by steric factors. beilstein-journals.org While not directly demonstrated on this compound, this principle suggests a pathway for functionalization. Similarly, radical additions, facilitated by photoredox catalysis, can also generate N-acyliminium intermediates that subsequently react with nucleophiles. beilstein-journals.org

Isomerization Reactions of the Allyl Moiety

A significant transformation of N-allyl amides, including this compound, is the catalytic isomerization of the allyl group to form the corresponding enamide. This reaction is of considerable synthetic interest as enamides are valuable building blocks and pharmacophores found in various bioactive natural products. nih.gov Transition metal catalysts are highly effective for this transformation, often providing high geometric selectivity.

Ruthenium complexes, in particular, have been shown to be exceptional catalysts for the isomerization of a wide range of N-allyl amides to the thermodynamically less stable Z-enamides with high selectivity. nih.govacs.org The precatalyst CpRu(CH3CN)3PF6 is particularly effective, likely proceeding through a mechanism involving coordination of both the amide and the olefin to the metal center, followed by C-H abstraction. nih.gov This method tolerates significant substitution on the allyl group, enabling the synthesis of di-, tri-, and even tetrasubstituted enamides with excellent geometric control. nih.gov Other transition metals, including rhodium and iron, have also been employed to induce this double bond migration. researchgate.net

Table 1: Catalytic Isomerization of N-Allyl Amides to Enamides
CatalystSubstrate TypeProductSelectivity (Z:E)Reference
CpRu(CH3CN)3PF6Monosubstituted terminal N-allyl amidesZ-Propenyl enamide>20:1 nih.gov
CpRu(CH3CN)3PF61,2-Disubstituted N-allyl amidesZ-Enamide>20:1 nih.gov
RhH(CO)(PPh3)3N-allylamidesN-propenylamidesNot specified researchgate.net
Fe(CO)5AllylimidesN-PropenylimidesNot specified researchgate.net

Oxidative Transformations of the Allyl Group

The allyl group of this compound can be removed or transformed through oxidative cleavage, a reaction that often serves as a deprotection strategy in peptide and organic synthesis. These methods typically yield the parent thiophene-3-carboxamide (B1338676).

One effective one-pot method involves a tandem isomerization-oxidation sequence. First, a ruthenium hydride catalyst isomerizes the terminal olefin of the allyl group to an internal enamide. acs.orgnih.gov The resulting enamide is then subjected to ozonolysis, which cleaves the double bond to furnish the deallylated amide, often proceeding through an N-formyl intermediate that is subsequently hydrolyzed. acs.orgnih.gov

Another one-pot oxidative cleavage method avoids isomerization and directly targets the double bond. This process uses osmium tetroxide (OsO₄) for dihydroxylation of the allyl group, followed by scission of the resulting vicinal diol with sodium periodate (NaIO₄). organic-chemistry.org This approach operates under near-neutral pH and is compatible with many common protecting groups. organic-chemistry.org

Catalytic Transformations and Mechanistic Investigations

Catalysis plays a pivotal role in unlocking the synthetic potential of this compound, enabling a variety of C-H functionalization, cross-coupling, and cyclization reactions.

Metal-Catalyzed Reactions (e.g., Palladium-catalyzed, Rhodium-catalyzed, Nickel-catalyzed)

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for functionalizing thiophene derivatives and related N-allyl systems. Ligand-less Pd(OAc)₂ has been shown to be a highly efficient catalyst for the direct arylation of thiophene derivatives. Palladium catalysis also enables carboamination reactions of γ-(N-arylamino)alkenes, which are structurally related to this compound, to afford substituted pyrrolidines with high diastereoselectivity. mpg.de Tandem N-arylation/carboamination reactions can be achieved in a one-pot process, allowing for the coupling of an amino alkene, an aryl bromide, and a vinyl bromide. mpg.deresearchgate.net Hydrolytic deallylation of N-allyl amides can also be achieved using Pd(II) catalysts, which proceeds via isomerization to an enamide followed by hydrolysis.

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective for C-N and C-C bond formation. Rhodium(III)-catalyzed cross-coupling of hydroxamic acids (related to amides) with organoboronic acids provides a route to N-arylated products. researchgate.net Furthermore, Rh(III) complexes can catalyze the direct C-H olefination of arenes with unactivated aliphatic olefins, suggesting potential for coupling the thiophene ring with other molecules. princeton.edu Rhodium complexes are also known to catalyze the isomerization of N-allyl amides to enamides. researchgate.net

Nickel-Catalyzed Reactions: As a more earth-abundant alternative to palladium, nickel catalysis has gained prominence. Nickel-catalyzed cross-coupling reactions are effective for forming C-S bonds by reacting aryl triflates with thiols. beilstein-journals.org Chelation-assisted, nickel-catalyzed heteroarylation of the C(sp³)-H bonds of aliphatic amides with thiophenes has been described, demonstrating a method to functionalize the carbon adjacent to the amide nitrogen. acs.org Nickel catalysts are also employed in direct arylation polymerization of thiophene-based monomers. nih.gov

Table 2: Examples of Metal-Catalyzed Reactions on Thiophene and Amide Scaffolds
Metal CatalystReaction TypeSubstratesProduct TypeReference
PalladiumDirect ArylationThiophene derivatives, Aryl halidesAryl-thiophenes acs.org
PalladiumCarboaminationγ-N-arylamino alkenes, Vinyl bromidesN-aryl-2-allyl pyrrolidines mpg.de
Rhodium(III)C-N CouplingBenzohydroxamic acids, Arylboronic acidsN-Aryl amides researchgate.net
NickelC(sp³)-H HeteroarylationAliphatic amides, ThiophenesAlkyl-substituted heteroarenes acs.org

Enzymatic Catalysis

Biocatalysis offers a sustainable and highly selective alternative to traditional chemical methods for modifying molecules like this compound. While specific enzymatic reactions on this substrate are not widely documented, related transformations suggest significant potential. Enzymes such as lipases and cutinases are known to catalyze N-amidation through an acyl-enzyme intermediate, suggesting they could potentially hydrolyze the amide bond under certain conditions. mdpi.com

More relevant to the allyl moiety, bacterial reductive aminases have been utilized in a one-pot, two-step system for the N-allylation of amines using α,β-unsaturated aldehydes (generated in situ from cinnamic acids). acs.orgnih.gov This demonstrates the ability of enzymes to recognize and form allylic amine structures with high selectivity, preserving the double bond. acs.orgnih.gov This suggests that other enzyme classes, such as oxidoreductases, could potentially act on the allyl group of this compound to perform transformations like epoxidation or dihydroxylation. The use of enzymes like nitrile hydratases has also been merged with chemocatalysis for amide synthesis, highlighting the growing field of integrated catalytic systems. nih.gov

Photocatalysis

Photocatalysis, particularly using visible light, has emerged as a powerful tool for activating organic molecules under mild conditions. The N-allyl amide motif is a suitable substrate for various photocatalytic transformations. For instance, photoredox catalysis can facilitate the intermolecular radical addition to related allenamides, proceeding through a conjugated N-acyliminium intermediate. beilstein-journals.org

Visible-light-induced photocatalysis can also achieve the functionalization of C-H bonds. Dual catalysis systems involving a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst have been used for the amination and alkenylation of the C(sp³)–H bond at the N-α position of secondary benzamides. rsc.org This approach could potentially be applied to functionalize the methylene (B1212753) group of the allyl moiety in this compound. Furthermore, photocatalytic dehydrogenation of allylic amines provides an efficient route for synthesizing N-aryl amines, indicating another potential reaction pathway for the allyl portion of the molecule. rsc.org

Mechanistic Studies of Biological Interactions

In vitro Biological Activity and Mechanistic Pathways

The thiophene-3-carboxamide (B1338676) scaffold is a versatile pharmacophore, and its derivatives have demonstrated a wide array of in vitro biological activities. These activities are often attributed to the structural features of the thiophene (B33073) ring and the carboxamide linkage, which can be modified with various substituents to modulate their biological effects.

Anti-inflammatory Mechanisms

Derivatives of thiophene-3-carboxamide have shown promise as anti-inflammatory agents through various mechanisms.

Inhibition of COX/LOX Enzymes: The anti-inflammatory properties of several thiophene derivatives are linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.net These enzymes are crucial in the inflammatory cascade, responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. For instance, certain 3-hydroxybenzo[b]thiophene-2-carboxylic acid derivatives have been identified as dual inhibitors of 5-LOX and COX-1, with some compounds showing inhibitory concentrations in the submicromolar range. nih.govsigmaaldrich.com The inhibition of these enzymes is a key mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Commercially available drugs containing a thiophene ring, such as Tinoridine and Tiaprofenic acid, function by inhibiting COX enzymes. nih.govresearchgate.net

Modulation of Inflammatory Cytokines: Thiophene derivatives can also exert their anti-inflammatory effects by modulating the production of inflammatory cytokines. nih.gov Cytokines are signaling proteins that play a critical role in regulating the immune response and inflammation. Studies have shown that certain thiophene derivatives can influence the expression of both pro-inflammatory and anti-inflammatory cytokines. nih.gov For example, some compounds have been observed to reduce the levels of pro-inflammatory cytokines like tumor necrosis factor (TNF), IL-1, IL-2, and IL-6. nih.gov

Blocking Mast Cell Degranulation: Mast cells are key players in inflammatory and allergic reactions, releasing a variety of inflammatory mediators upon activation through a process called degranulation. nih.govresearchgate.net The inhibition of mast cell degranulation is a potential therapeutic strategy for managing allergic and inflammatory conditions. While direct studies on N-allylthiophene-3-carboxamide are lacking, the general principle of targeting mast cell degranulation is a recognized anti-inflammatory mechanism. nih.gov This process is triggered by various stimuli, including allergens binding to IgE on the mast cell surface, leading to the release of histamine, proteases, and pro-inflammatory cytokines. frontiersin.org

Anticancer Mechanisms

The thiophene-3-carboxamide scaffold is a prominent feature in many compounds developed as anticancer agents, operating through multiple mechanistic pathways.

Inhibition of Cell Proliferation: A primary mechanism of action for many anticancer agents is the inhibition of cancer cell proliferation. Numerous thiophene carboxamide derivatives have demonstrated significant antiproliferative effects against a variety of cancer cell lines, including those of the breast, colon, and melanoma. mdpi.comnih.gov For example, a series of phenyl-thiophene-carboxamide compounds showed substantial antiproliferation against the Hep3B cancer cell line, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many thiophene derivatives have been shown to induce apoptosis in cancer cells. This is often evidenced by an increase in the expression of key apoptotic proteins such as cleaved poly(ADP-ribose) polymerase (PARP) and caspases 3 and 7. diva-portal.orgresearchgate.net For instance, treatment of colon carcinoma cells with certain 6-methoxybenzo[b]thiophene (B1315557) derivatives led to a significant induction of apoptosis. diva-portal.org Another study on a novel thiophene derivative, F8, demonstrated its ability to induce apoptosis in lymphoma and leukemia cell lines through the activation of caspase-3/7. frontiersin.org

Disruption of Microtubule Function: While not as commonly reported for thiophene-3-carboxamides, disruption of microtubule function is a known anticancer mechanism for compounds that are biomimetic to combretastatin (B1194345) A-4 (CA-4). nih.gov Some thiophene carboxamide derivatives have been designed as CA-4 biomimetics, suggesting they may share a similar mechanism of action by interacting with tubulin and disrupting microtubule dynamics, which is essential for cell division. nih.gov

Interference with Signal Transduction Pathways: Cancer cell growth and survival are often driven by aberrant signal transduction pathways. Thiophene derivatives have been found to interfere with these pathways. For example, some derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in cell signaling. mdpi.com

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. derpharmachemica.comresearchgate.net Several thiophene-3-carboxamide derivatives have been identified as potent inhibitors of VEGFR-2. derpharmachemica.com For instance, one study reported a novel thiophene-3-carboxamide derivative with a VEGFR-2 inhibitory activity IC50 value of 191.1 nM. derpharmachemica.com

Table 1: Anticancer Activity of Selected Thiophene-3-Carboxamide Derivatives

CompoundTarget/MechanismCell LineActivity (IC50/EC50)Reference
Compound 14dVEGFR-2 InhibitionHCT116, MCF7, PC3, A549191.1 nM (VEGFR-2) derpharmachemica.com
Compound 2bAntiproliferativeHep3B5.46 µM nih.gov
Compound 2dAntiproliferativeHep3B8.85 µM nih.gov
Compound 2eAntiproliferativeHep3B12.58 µM nih.gov
6-methoxybenzo[b]thiophene derivative (3a)Apoptosis InductionCaco2, HCT-11660 nM (treatment concentration) diva-portal.org

Antimicrobial Mechanisms

The thiophene carboxamide scaffold has been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi. nih.gov

Antibacterial and Antifungal Activities: Several studies have reported the synthesis and evaluation of thiophene carboxamide derivatives with significant antibacterial and antifungal activities. tandfonline.com For example, certain 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide derivatives have demonstrated both antibacterial and antifungal properties. tandfonline.com Another study on novel thiophene-2-carboxamide derivatives showed that 3-amino substituted compounds displayed higher antibacterial activity than their 3-hydroxy or 3-methyl counterparts. google.com

Antioxidant Mechanisms

Free Radical Scavenging: Some thiophene derivatives have been investigated for their antioxidant properties, which are often attributed to their ability to scavenge free radicals. google.com The antioxidant activity of amino thiophene-2-carboxamide derivatives, for instance, has been found to be more potent than that of corresponding hydroxyl or methyl derivatives, which may be due to the presence of the amino group. google.com One study reported that a 3-amino thiophene-2-carboxamide derivative exhibited a significant antioxidant activity with 62.0% inhibition in an ABTS assay, comparable to the standard antioxidant ascorbic acid. google.com

Antiviral Mechanisms

Thiophene derivatives have also been evaluated as potential antiviral agents. Research has shown that certain 2-amino- and 2-carboxamido-3-arylsulfonylthiophenes possess activity against viruses such as human immunodeficiency virus (HIV-1), human cytomegalovirus (CMV), and varicella-zoster virus (VZV). researcher.life For example, 2-amino-3-(2-nitrophenylsulfonyl)thiophene was found to be active against HIV-1 with an EC50 of 3.8 µg/mL. researcher.life Other derivatives, specifically 3-arylsulfonyl-2-(trifluoroacetamido)thiophenes, showed considerable activity against CMV and VZV with IC50 values ranging from 0.1 to 10 µg/mL. researcher.life

Other Investigated Biological Activities

The therapeutic potential of the thiophene scaffold extends beyond the aforementioned activities.

(e.g., anti-diabetic, neuroprotective, anti-Alzheimer's): Research has indicated that certain thiophene derivatives may have applications in treating metabolic and neurodegenerative diseases. Some thiophene derivatives have been investigated for their potential in the treatment of diabetes, showing inhibitory activity on hepatic glucose production and activation of insulin (B600854) secretion. google.com In the context of neurodegenerative disorders, thiophene-based compounds are being explored for their neuroprotective effects. researchgate.net Specifically for Alzheimer's disease, thiophene-based ligands have been developed for the detection of protein aggregates like amyloid-β plaques and tau. diva-portal.orgnih.goviu.edunih.gov Furthermore, some N-(4-methylpyridine-2-yl)thiophene-2-carboxamide analogs have been identified as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets in Alzheimer's therapy. tandfonline.com

of Thiophene-3-Carboxamide Derivatives

The biological activities of compounds based on the thiophene-3-carboxamide scaffold are understood through detailed mechanistic studies. These investigations clarify how these molecules interact with biological systems at a molecular level, identifying specific protein targets and detailing the subsequent effects on cellular pathways. Such studies are fundamental to understanding their therapeutic potential.

Molecular Target Identification and Ligand-Receptor Interactions

Computational and experimental methods have been employed to identify the molecular targets of various thiophene-3-carboxamide derivatives and to characterize their interactions. These studies reveal that the thiophene-3-carboxamide scaffold can be adapted to bind to a range of important biological targets, including protein kinases and structural proteins.

Molecular docking simulations are a key computational tool used to predict how a ligand, such as a thiophene-3-carboxamide derivative, might bind to the active site of a target protein. These studies provide insights into the binding poses, affinities, and specific molecular interactions that stabilize the ligand-receptor complex.

JNK1 Inhibition : Molecular modeling has been used to investigate the binding mode of thiophene-3-carboxamide derivatives that act as dual inhibitors of c-Jun N-terminal kinase (JNK). For one such derivative, docking studies predicted that the compound inserts deeply into the ATP binding site of JNK1. The stability of this interaction is enhanced by hydrogen bonds formed between its carboxamide group and the side-chain of the amino acid residue Gln 37. nih.gov Further analysis suggested that this class of compounds could also be accommodated within the JIP1 docking site, where the carboxamide group forms hydrogen bonds with the backbone of Val 118 and Asn 114. nih.gov This dual binding potential, targeting both the ATP and substrate binding sites, highlights the compound's intriguing inhibitory mechanism. nih.gov

VEGFR-2 Inhibition : For thiophene-3-carboxamide derivatives designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, molecular docking and subsequent molecular dynamics simulations have shown that these compounds can bind stably to the active site of VEGFR-2. nih.gov This binding is crucial for their anti-angiogenic properties.

Tubulin Interaction : Certain thiophene carboxamide derivatives have been evaluated as potential anticancer agents that target tubulin. Docking simulations showed these compounds forming hydrogen bonds and multiple hydrophobic interactions within the colchicine-binding pocket of tubulin, suggesting a mechanism that disrupts microtubule dynamics. nih.gov

Table 1: Predicted Molecular Interactions of Thiophene-3-Carboxamide Derivatives from Docking Studies

Derivative TargetProtein TargetPredicted Binding SiteKey Interacting ResiduesInteraction Type
JNK InhibitorJNK1ATP Binding SiteGln 37, Met 111Hydrogen Bonding
JNK InhibitorJNK1JIP1 Docking SiteVal 118, Asn 114Hydrogen Bonding
VEGFR-2 InhibitorVEGFR-2Active SiteNot SpecifiedStable Binding
Antitubulin AgentTubulinColchicine-Binding PocketN-101, S-178, Q-245Hydrogen Bonding & Hydrophobic Interactions

While computational studies predict interactions, experimental techniques are required to confirm that a compound binds to its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying such target engagement. This technique relies on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

In studies of a novel thiophene-3-carboxamide derivative (compound 14d) designed as an anticancer agent, CETSA was used to confirm its interaction with VEGFR-2. The results demonstrated that VEGFR-2 was indeed a relevant and direct target of compound 14d within the cancer cell lines being studied. nih.gov This experimental validation is a critical step in confirming the mechanism of action proposed by docking studies. nih.gov

Enzyme inhibition assays are performed to quantify the inhibitory activity of a compound against a specific enzyme and to understand the nature of that inhibition. For thiophene-3-carboxamide derivatives targeting protein kinases, these assays are essential.

One potent JNK inhibitor from this class, referred to as compound 25, was found to have an IC₅₀ value of 1.32 µM in a kinase activity assay. nih.gov To further elucidate its mechanism, enzyme kinetics experiments were conducted. These studies revealed that compound 25 acts as an ATP-competitive inhibitor, meaning it competes directly with ATP for binding to the kinase. nih.gov The analysis also suggested a mixed substrate competitive inhibition, indicating a complex mechanism where the compound may bind independently to both the ATP and the substrate (JIP) binding sites on the JNK enzyme. nih.gov

A separate thiophene-3-carboxamide derivative, compound 14d, showed effective VEGFR-2 inhibitory activity with an IC₅₀ value of 191.1 nM. nih.gov Such potent activity underscores the potential of this chemical scaffold in developing targeted enzyme inhibitors.

Table 2: Enzyme Inhibition Data for Thiophene-3-Carboxamide Derivatives

DerivativeTarget EnzymeIC₅₀ ValueInhibition Mechanism
Compound 25JNK11.32 µMATP Competitive, Mixed Substrate Competitive
Compound 14dVEGFR-2191.1 nMNot Specified

Beyond direct enzyme inhibition, it is crucial to understand how a compound affects broader cellular pathways. Cellular assays can measure changes in processes like cell proliferation, cell cycle progression, and the production of reactive oxygen species (ROS).

Cell Cycle Arrest : Thiophene-based compounds have been shown to modulate the cell cycle, a key process in cancer progression. One derivative of 5-nitro-thiophene was found to induce S-phase cell cycle arrest in pancreatic cancer cells. nih.gov Another thiophene-3-carboxamide derivative, compound 14d, was also confirmed to block the cell cycle, contributing to its anticancer effects. nih.gov The ability to halt cell division is a hallmark of many effective anticancer agents.

ROS Production : Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can act as cellular signaling molecules. However, at high levels, they can cause significant damage to cellular structures, leading to cell death. The modulation of ROS levels is a known anticancer strategy. Studies on the thiophene-3-carboxamide derivative 14d revealed that its mechanism of inducing cancer cell death involves an increase in ROS production. nih.gov Conversely, other thiophene carboxamide derivatives, such as MB-D2, were found to decrease ROS production in several cancer cell lines, suggesting that the effect on ROS can be derivative-specific and may contribute to a selective anticancer effect. nih.gov

Pathway Phosphorylation : In a cell-based assay, the JNK inhibitor known as compound 25 was shown to inhibit the TNF-α stimulated phosphorylation of c-Jun with an IC₅₀ value of 7.5 µM. nih.gov This demonstrates that the compound is active within cells and can modulate the specific signaling pathway controlled by its target kinase.

Applications in Chemical Sciences and Materials

Role as Synthetic Building Blocks and Intermediates

The thiophene (B33073) carboxamide core is a well-established and valuable building block in synthetic chemistry, particularly for the development of complex, biologically active molecules. mdpi.comnih.gov Its aromaticity and the planarity of the thiophene ring can enhance binding to biological receptors, while the chemical structure allows for functionalization to improve selectivity and potency. mdpi.com The carboxamide group at the 3-position is crucial for activity in several contexts; for instance, replacing the 3-carboxamide group on a thiophene core with an acid, ester, or cyano group can lead to a significant loss of inhibitory activity in certain biological targets like JNK1. nih.gov

N-allylthiophene-3-carboxamide serves as a bifunctional intermediate. The thiophene ring and the amide nitrogen can be subjected to various chemical transformations. The N-allyl group, in particular, provides a reactive site for further chemical elaboration or for polymerization processes. This dual functionality allows chemists to use this compound as a starting point for a diverse range of more complex target molecules. The synthesis of various N-substituted thiophene carboxamides is a common strategy in medicinal chemistry to create libraries of compounds for screening against various diseases. mdpi.comnih.gov

Table 1: Examples of Thiophene-3-Carboxamide (B1338676) Derivatives as Synthetic Intermediates

Derivative Class Application/Target Research Finding
2-Acylamino-thiophene-3-carboxamides JNK Inhibitors The thiophene-3-carboxamide moiety is essential for binding to the ATP site of the c-Jun N-terminal kinase (JNK), a target for inflammatory diseases and cancer. nih.gov
Thiophene-3-carboxamide Analogues Antitumor Agents Analogues of Annonaceous acetogenins (B1209576) incorporating a thiophene-3-carboxamide structure showed potent inhibitory activities against human cancer cell lines. nih.gov
N-Aryl-thiophene-3-carboxamides Anticancer Agents (CA-4 Mimetics) Thiophene carboxamide derivatives designed as biomimetics of the anticancer drug Combretastatin (B1194345) A-4 (CA-4) showed significant activity against liver cancer cell lines. mdpi.com
Substituted Thiophene Carboxamides Sphingomyelin Synthase 2 (SMS2) Inhibitors A novel thiophene carboxamide derivative was identified as a highly potent and selective SMS2 inhibitor, a potential therapeutic target for dry eye disease. nih.gov

Applications in Agrochemicals

The thiophene carboxamide structure is a key component in a significant class of modern agricultural fungicides. nih.govresearchgate.net Specifically, these compounds are recognized as succinate (B1194679) dehydrogenase inhibitors (SDHIs), which disrupt the mitochondrial respiration process in pathogenic fungi. nih.govbayer.ca

Penthiopyrad, a commercial fungicide, features a thiophene amine moiety and is highly effective against a range of plant pathogens. nih.gov Research into the structure-activity relationship of these compounds has demonstrated that the precise arrangement of substituents on the thiophene ring is critical for their fungicidal efficacy. For example, studies on positional isomers of N-thienylcarboxamides revealed that N-(2-substituted-3-thienyl)carboxamides and N-(4-substituted-3-thienyl)carboxamides exhibit high fungicidal activity against gray mold, comparable to their phenyl-based counterparts. nih.gov This indicates that the 2,3- and 3,4-substituted thiophene rings can act as effective bioisosteres of a phenyl ring in this class of fungicides. nih.gov In contrast, N-(3-substituted-2-thienyl)carboxamides showed significantly lower activity, highlighting the structural sensitivity of the biological target. nih.gov

While research has not specifically detailed this compound, the established fungicidal properties of the core thiophene carboxamide structure suggest that it could serve as a valuable scaffold for developing new agrochemicals. The allyl group could be modified to fine-tune the compound's properties, such as its uptake, translocation within the plant, or its interaction with the target enzyme.

Table 2: Comparative Fungicidal Activity of Thienylcarboxamide Isomers

Isomer Type Substitution Pattern Relative Activity vs. Gray Mold Reference
Type A N-(2-substituted-3-thienyl)carboxamide High nih.gov
Type B N-(4-substituted-3-thienyl)carboxamide High nih.gov
Type C N-(3-substituted-2-thienyl)carboxamide Low nih.gov
Type D (Reference) N-(2-substituted-phenyl)carboxamide High nih.gov

Applications in Dyes and Pigments

Thiophene and its derivatives are important heterocyclic components in the synthesis of azo dyes. sapub.org These dyes are noted for providing bright shades compared to those derived from carbocyclic aromatic systems and often exhibit good fastness properties, particularly sublimation fastness, on synthetic fibers like polyester. sapub.org The thiophene ring itself acts as a chromophore, and its inclusion in a dye molecule can lead to a color-deepening effect. sapub.orgresearchgate.net

The synthesis of thiophene-based azo dyes often involves the diazotization of an aminothiophene derivative, which is then coupled with another aromatic component. sapub.org Compounds like 2-aminothiophenes and their derivatives are common precursors. sapub.orgresearchgate.net While this compound is not a dye, its structure is analogous to the types of functionalized heterocyclic compounds used as intermediates in dye synthesis. The thiophene-3-carboxamide moiety could potentially act as or be chemically converted into a coupling component. The specific substituents on the thiophene ring are known to influence the final color and properties of the dye. sapub.org

Development of Advanced Materials

The distinct chemical features of this compound make it a candidate for the development of novel functional materials, particularly polymers with tailored electronic and chemical properties.

This compound can be considered a bifunctional monomer, possessing two distinct polymerizable groups: the thiophene ring and the N-allyl group.

Polymerization via the Thiophene Ring: Thiophene and its derivatives can undergo oxidative polymerization to form conjugated polymers known as polythiophenes. researchgate.netfigshare.com This process can often be achieved electrochemically. The mechanism for related 3-(N-alkylamino)thiophenes involves oxidation that leads to radical formation at the 2-position of the thiophene ring, followed by coupling to form a poly(α,α'-thiophene) backbone. researchgate.net A similar mechanism would be expected for this compound, yielding a conductive polymer chain.

Polymerization via the Allyl Group: The allyl group is a well-known functional group that can participate in standard radical polymerization reactions. This provides a second, independent pathway to create a polymer backbone.

The presence of these two reactive sites allows for the synthesis of advanced polymer architectures. For example, polymerization through one group while leaving the other intact would produce a linear polymer with pendant reactive sites for subsequent cross-linking or grafting. Simultaneous polymerization of both groups could lead to the formation of highly cross-linked, insoluble networks.

Electrochromic materials can change their optical properties, such as color, in response to an applied electrical potential. This property is characteristic of many conjugated polymers, including polythiophenes. nih.govresearchgate.net

The polymer derived from the oxidative polymerization of this compound's thiophene ring would possess a conjugated polythiophene backbone. This backbone can be reversibly oxidized and reduced (doped and de-doped). These changes in oxidation state alter the electronic structure of the polymer, causing a visible color change. Therefore, thin films of poly(this compound) could be integrated into electrochromic devices, such as smart windows, displays, and sensors. The carboxamide and allyl side groups could further modulate the electrochromic contrast, switching speed, and stability of the material.

The thiophene carboxamide scaffold is being explored for applications in chemical sensing and as an analytical reagent. Derivatives have been synthesized and studied for their antioxidant and antibacterial activities, which rely on specific chemical interactions. nih.gov These interactions can be harnessed to detect certain species.

Polymers derived from this compound are particularly promising for sensor development. A conductive polythiophene film can act as a transducer, where binding of an analyte to the polymer surface causes a measurable change in its electrical properties. The this compound monomer could be functionalized before or after polymerization to introduce specific recognition sites for target analytes. For instance, the amide group could be modified to create a receptor that selectively binds to metal ions, biomolecules, or other organic compounds, forming the basis of a chemo- or biosensor. researchgate.net

Analytical Methodologies for Research Scale Detection and Quantification

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into individual components for subsequent identification and quantification. For a molecule like N-allylthiophene-3-carboxamide, several chromatographic techniques are applicable, each with distinct advantages.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. phcogj.com The sample is first vaporized and introduced into a gas chromatograph, where it is separated based on its boiling point and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification.

Table 1: Illustrative GC-MS Parameters for this compound Analysis

Parameter Typical Setting Purpose
Column Phenyl-arylene polymer or similar mid-polarity phase Separation based on boiling point and polarity.
Injector Temp. 250 °C Ensures complete and rapid vaporization of the analyte.
Oven Program Ramped, e.g., 100 °C to 300 °C Separates compounds with different boiling points.
Carrier Gas Helium or Hydrogen Transports the analyte through the column.
Ionization Mode Electron Ionization (EI) at 70 eV Creates characteristic and reproducible fragmentation patterns.

| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM for high-sensitivity quantification; Full Scan for identification. |

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Accurate-Mass (HRAM) Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile and sensitive technique that is particularly well-suited for compounds that are not sufficiently volatile or are thermally labile for GC-MS. rsc.org In LC-MS, the sample is dissolved in a solvent and pumped through a column packed with a stationary phase. Separation occurs based on the analyte's affinity for the stationary phase versus the mobile phase. The eluent from the LC column is then introduced into the mass spectrometer.

LC-MS is a primary method for the analysis of substituted amides and heterocyclic compounds in various matrices. gassnova.nonih.gov For this compound, a reversed-phase LC method would likely be employed, where a nonpolar stationary phase is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol).

High-Resolution Accurate-Mass (HRAM) Mass Spectrometry coupled with LC offers significant advantages. thermofisher.com HRAM instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure the mass of an ion with very high precision (typically to within 5 parts per million). thermofisher.comnih.govresearchgate.net This accuracy allows for the determination of the elemental composition of the parent molecule and its metabolites, providing a high degree of confidence in its identification, a critical aspect when analyzing novel compounds or metabolites without available reference standards. thermofisher.commdpi.comnih.gov

Table 2: Comparison of LC-MS and GC-MS for this compound Analysis

Feature Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte State Gas phase Liquid phase
Applicability Volatile, thermally stable compounds Wide range, including non-volatile and thermally labile compounds
Separation Based on boiling point and polarity Based on partitioning between mobile and stationary phases
Ionization Typically Electron Ionization (EI) Electrospray (ESI), APCI, APPI

| Typical Use | Metabolite profiling, environmental analysis | Pharmaceutical analysis, proteomics, metabolomics |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. teledynelabs.comsouthampton.ac.uk It combines the low viscosity and high diffusivity of a gas with the solvating power of a liquid. twistingmemoirs.com This results in faster separations and higher efficiencies compared to traditional HPLC. southampton.ac.uktwistingmemoirs.com SFC is considered a "green" analytical technique due to its reduced use of organic solvents. teledynelabs.comtwistingmemoirs.com

The technique is well-suited for the analysis and purification of small molecules, including various amides. researchgate.netnih.gov For this compound, SFC could offer rapid, high-resolution separations, particularly for chiral separations if asymmetric centers are introduced into the molecule. The polarity of the analyte can be accommodated by adding a polar co-solvent, such as methanol, to the CO2 mobile phase. Detection is compatible with both UV and mass spectrometry.

Electrochemical Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the analysis of electroactive compounds. These techniques measure the change in current or potential resulting from oxidation or reduction reactions of an analyte at an electrode surface.

The thiophene (B33073) ring is an electroactive moiety, and its electrochemical properties have been exploited in the development of sensors. researchgate.netwinona.edu The electrochemical oxidation of thiophene has been studied on various electrode materials. acs.org It is plausible that the thiophene nucleus in this compound could be oxidized or reduced at a specific potential. A detection method could be developed using techniques like cyclic voltammetry (CV) to characterize its redox behavior, followed by more sensitive quantitative methods such as differential pulse voltammetry (DPV) or amperometry. mdpi.com Such methods, particularly when implemented with chemically modified electrodes, can achieve very low detection limits and high selectivity.

Spectroscopic Detection Methods

While chromatography is used for separation, spectroscopic methods are essential for structural elucidation and can also be used for quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for the unambiguous structural confirmation of this compound. ¹H NMR would provide information on the number and connectivity of protons in the molecule, including characteristic signals for the allyl group and the thiophene ring protons. ¹³C NMR would similarly identify all unique carbon atoms. These techniques are fundamental for characterizing the synthesized compound and ensuring its structural integrity. mdpi.comresearchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands for the N-H bond, the carbonyl (C=O) group of the amide, C=C bonds of the allyl group and thiophene ring, and the C-S bond of the thiophene.

UV-Visible (UV-Vis) Spectroscopy : The conjugated π-system of the thiophene ring is expected to absorb light in the ultraviolet region. This property can be used for quantitative analysis using a UV-Vis spectrophotometer, following Beer-Lambert's law. It is often used as a detection method in liquid chromatography.

Table 3: Predicted Spectroscopic Data for this compound

Method Feature Expected Observation
¹H NMR Chemical Shifts (δ) Signals corresponding to thiophene ring protons, allyl group (CH2, CH, CH2) protons, and amide (NH) proton.
¹³C NMR Chemical Shifts (δ) Signals for thiophene ring carbons, amide carbonyl carbon, and allyl group carbons.
IR Spectroscopy Wavenumbers (cm⁻¹) ~3300 (N-H stretch), ~1640 (C=O stretch), ~1520 (N-H bend), C-H and C=C stretches.

| UV-Vis | λmax | Absorption maximum in the UV region, characteristic of the thiophene carboxamide chromophore. |

Molecularly Imprinted Polymers (MIPs) for Selective Detection

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have binding sites that are complementary in shape, size, and functional group orientation to a specific target molecule. rsc.orgnih.gov They are often described as "artificial receptors" or "plastic antibodies." rsc.orgnih.gov The process involves polymerizing functional and cross-linking monomers in the presence of the target molecule (the "template"). Subsequent removal of the template leaves behind specific recognition sites.

For this compound, a MIP could be created using the compound itself as the template. mdpi.com This would result in a polymer with high selectivity for this specific molecule. These MIPs can be used in several analytical applications:

Solid-Phase Extraction (SPE) : MIPs can be used as a sorbent in SPE cartridges to selectively extract and pre-concentrate this compound from complex samples (e.g., biological fluids) prior to chromatographic analysis. nih.govresearchgate.net

Sensing Platforms : MIPs can be integrated as the recognition element in sensors. nih.gov For example, a MIP layer coated onto an electrode could form the basis of a highly selective electrochemical sensor. When the target molecule rebinds to the polymer, it can induce a measurable change in the electrochemical signal.

X-ray Powder Diffraction (XRPD) for Solid-State Analysis

X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique indispensable for the characterization of crystalline solids like this compound. creative-biostructure.comiastate.edu It provides a unique "fingerprint" of a compound's solid-state structure, which is critical during research and development to identify and differentiate various solid forms. dannalab.comresearchgate.net

Principles of XRPD

The technique works by directing a monochromatic beam of X-rays onto a powdered or polycrystalline sample. creative-biostructure.comunigoa.ac.in The X-rays are diffracted by the regularly spaced atoms within the crystal lattices of the sample. iastate.eduunigoa.ac.in Constructive interference occurs at specific angles (θ) where the path length difference between X-rays scattered from adjacent lattice planes is an integer multiple of the X-ray wavelength, a relationship described by Bragg's Law (nλ = 2d sinθ). libretexts.org A detector measures the intensity of the diffracted X-rays as a function of the diffraction angle 2θ. The resulting plot of intensity versus 2θ is the XRPD pattern. libretexts.org

Each crystalline solid has a unique crystal structure, resulting in a characteristic XRPD pattern with distinct peak positions and relative intensities. americanpharmaceuticalreview.com This makes XRPD a powerful tool for:

Phase Identification: Confirming the identity of a synthesized compound by comparing its XRPD pattern to a reference pattern.

Polymorph Screening: Many organic compounds, including potentially this compound, can exist in multiple crystalline forms known as polymorphs. creative-biostructure.comparticle.dk These polymorphs have the same chemical composition but different crystal lattice arrangements, which can significantly affect physical properties like solubility, stability, and bioavailability. particle.dkmalvernpanalytical.com XRPD is a primary technique for identifying and distinguishing between these different polymorphic forms. dannalab.comparticle.dkrigaku.com

Purity Analysis: Detecting the presence of crystalline impurities or different polymorphic forms within a bulk sample.

Crystallinity Assessment: Differentiating between crystalline and amorphous (non-crystalline) material. americanpharmaceuticalreview.com

Application to this compound

In a research context, a synthetic batch of this compound would be analyzed by XRPD to confirm its solid-state identity and purity. The resulting diffractogram provides crucial data on its crystal structure. If different synthesis or crystallization methods yield products with distinct XRPD patterns, it would indicate the presence of polymorphism, a critical finding that requires further investigation.

Below is a hypothetical data table representing characteristic XRPD peaks that could be observed for a specific crystalline form of this compound. Each peak corresponds to a specific set of lattice planes in the crystal structure.

Table 1: Hypothetical X-ray Powder Diffraction (XRPD) Peak List for this compound (Form I)

Position [°2θ]d-spacing [Å]Relative Intensity [%]
8.510.3945
12.86.91100
17.15.1880
21.44.1565
24.63.6230
28.93.0955

This data is illustrative and represents a potential XRPD pattern. Actual experimental values would be required for definitive characterization.

Principles of Minimum Detectable Concentration (MDC) and Method Detection Limit (MDL) in Research

When developing quantitative analytical methods for a compound like this compound, for example using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), it is essential to define the lower limits of the method's performance. rsc.org The Method Detection Limit (MDL) and Minimum Detectable Concentration (MDC) are two key statistical concepts that characterize this capability.

Method Detection Limit (MDL)

The MDL is a concept formally defined by the U.S. Environmental Protection Agency (EPA). It is defined as the minimum measured concentration of a substance that can be reported with 99% confidence that the measured concentration is distinguishable from the results of a method blank (a sample containing none of the analyte). epa.govastm.org In essence, the MDL is the lowest concentration at which an analyst can be 99% certain that the signal detected is from the analyte and not just random analytical noise. usgs.gov

The determination of the MDL involves a specific statistical procedure:

Estimate the MDL: An initial estimate is made based on the instrument's signal-to-noise ratio or the detection limit of a similar method.

Prepare Spiked Samples: A minimum of seven replicate samples are prepared in a clean matrix (e.g., reagent water or a relevant biological buffer) spiked with the analyte at a concentration 2 to 10 times the estimated MDL. epa.gov

Analyze Samples: These spiked samples are processed through the entire analytical procedure. epa.govregulations.gov

Calculate the MDL: The standard deviation (S) of the replicate measurements is calculated. The MDL is then determined using the formula:

MDL = t(n-1, 1-α = 0.99) × S

Where:

S is the standard deviation of the replicate analyses.

t(n-1, 1-α = 0.99) is the Student's t-value for a 99% confidence level (one-tailed) with n-1 degrees of freedom. regulations.gov

Minimum Detectable Concentration (MDC)

The MDC is a closely related concept, often used in radioanalytical chemistry but applicable to other fields. epa.govscispace.com It is defined as the lowest concentration of an analyte that a measurement process can be expected to detect with a specified level of confidence. epa.govscispace.com While the MDL is focused on being 99% sure a result is greater than zero (or a blank), the MDC framework explicitly considers both the risk of false positives (Type I error, α) and false negatives (Type II error, β). epa.gov

The MDC is the true concentration of an analyte that will be detected (i.e., yield a result above a pre-defined critical level) with a high probability (typically 95%). epa.gov It is a performance characteristic of the method, calculated before a measurement is taken, to understand the a priori detection capability of the analytical procedure. epa.govepa.gov

Practical Implications in Research

For a research compound like this compound, establishing the MDL or MDC for a quantitative method (e.g., LC-MS) is crucial for interpreting data accurately. It ensures that any reported low-level concentrations are statistically significant and not simply analytical noise. For instance, in a cell-based assay or a plasma stability study, knowing the MDL allows researchers to confidently state whether the compound was detected or was below the quantifiable limits of their method.

Table 2: Comparison of MDL and MDC Concepts

ParameterMethod Detection Limit (MDL)Minimum Detectable Concentration (MDC)
DefinitionMinimum concentration reported with 99% confidence it is distinguishable from a blank result. epa.govastm.orgThe net concentration that has a specified probability of being detected. epa.gov
Statistical BasisBased on the standard deviation of low-concentration spiked samples and a one-tailed 99% confidence interval (Type I error). usgs.govBased on a pre-defined critical level and considers probabilities of both false positives (α) and false negatives (β). epa.gov
Typical UseWidely used in environmental and chemical analysis following regulatory (e.g., EPA) guidelines. epa.govCommon in radioanalytical chemistry and health physics; considered an a priori estimate of detection capability. scispace.comepa.gov
PurposeTo define the lowest reportable concentration.To characterize the performance and detection capability of a measurement protocol. epa.gov

Q & A

Basic: What synthetic methodologies are recommended for N-allylthiophene-3-carboxamide, and how can reaction conditions be optimized for higher yields?

Answer:
The synthesis typically involves coupling reactions between thiophene-3-carboxylic acid derivatives and allylamine. A general procedure includes activating the carboxylic acid using coupling agents like EDCI/HOBt in solvents such as DMF or dichloromethane. For example, in analogous thiophene carboxamide syntheses, ethylene glycol has been used as a solvent to enhance reaction efficiency . Yield optimization requires careful control of stoichiometry (e.g., 1:1.2 molar ratio of acid to amine), temperature (room temperature to 60°C), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Monitoring by TLC and NMR ensures intermediate purity .

Advanced: How can structural modifications of this compound improve its bioactivity, and what analytical tools validate these changes?

Answer:
Introducing electron-withdrawing groups (e.g., -CN, -NO₂) at the thiophene ring or modifying the allyl substituent can enhance target binding. For instance, replacing the allyl group with a bulkier substituent (e.g., cyclohexyl) improved ANO1 inhibition in related compounds . Validation involves:

  • NMR/HRMS : Confirm structural integrity (e.g., ¹H-NMR shifts for allyl protons at δ 5.8–5.2 ppm; HRMS molecular ion matching calculated mass) .
  • X-ray crystallography : Resolve steric effects of substituents .
  • Biological assays : Compare IC₅₀ values across derivatives to establish structure-activity relationships (SAR) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

Answer:
Essential techniques include:

  • ¹H/¹³C-NMR : Identify allyl protons (δ 5.8–5.2 ppm for CH₂=CH- and δ 4.0–3.8 ppm for N-CH₂), thiophene ring protons (δ 7.5–6.5 ppm), and carboxamide carbonyl (δ 165–170 ppm in ¹³C-NMR) .
  • IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error .

Advanced: How can researchers address contradictions in reported biological activities of this compound analogs?

Answer:
Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

  • Purity validation : Use HPLC (>95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .
  • Standardized assays : Replicate studies under identical conditions (e.g., cell lines, incubation time). For example, ANO1 inhibition assays should use consistent Cl⁻ concentration and voltage protocols .
  • Meta-analysis : Compare SAR trends across studies to identify outliers caused by substituent electronic effects .

Basic: What in vitro assay design principles apply to evaluating this compound’s biological activity?

Answer:
Key considerations:

  • Cell lines : Use target-specific models (e.g., HEK293 for ion channel studies ).
  • Dose range : Test 0.1–100 µM concentrations to determine IC₅₀.
  • Controls : Include positive controls (e.g., T16Ainh-A01 for ANO1 inhibition ) and vehicle-only controls.
  • Endpoint validation : Use patch-clamp electrophysiology for ion channel targets or fluorescence-based viability assays for cytotoxicity .

Advanced: What computational approaches predict the binding mode of this compound derivatives to therapeutic targets?

Answer:

  • Molecular docking (AutoDock/Vina) : Model interactions with targets (e.g., ANO1’s transmembrane domain) using crystal structures (PDB ID: 5OYB) .
  • MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories .
  • QSAR models : Corrogate electronic parameters (Hammett σ) with bioactivity data to guide synthetic prioritization .

Advanced: How can metabolic stability of this compound be enhanced for in vivo studies?

Answer:

  • Prodrug strategies : Convert the carboxamide to ester prodrugs (e.g., methyl ester) for improved bioavailability .
  • Deuterium incorporation : Replace labile hydrogen atoms (e.g., allyl CH₂) to slow CYP450-mediated degradation .
  • Micellar formulations : Use PEGylated lipids to enhance solubility and half-life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.